alpha-(Aminomethyl)-2,6-difluorobenzeneacetic acid ethyl ester

説明

Fundamental Structural Framework

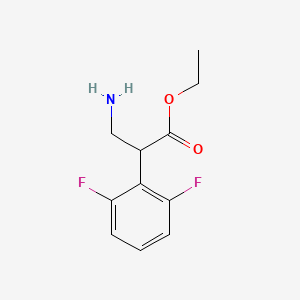

Alpha-(Aminomethyl)-2,6-difluorobenzeneacetic acid ethyl ester possesses a complex molecular architecture characterized by multiple functional groups arranged in a specific geometric configuration. The compound features a central benzene ring substituted with two fluorine atoms positioned at the 2 and 6 positions relative to the acetic acid derivative chain. This substitution pattern creates a symmetrical arrangement of electron-withdrawing fluorine atoms that significantly influences the electronic properties of the aromatic system. The acetic acid portion of the molecule is further modified with an aminomethyl group attached to the alpha carbon, creating a branched structure that enhances the compound's three-dimensional character. The ethyl ester functionality completes the molecular framework, providing both hydrophobic character and potential for chemical modification through ester hydrolysis or transesterification reactions.

The molecular formula of the free base form is established as C₁₁H₁₃F₂NO₂, representing a carefully balanced composition of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This elemental composition reflects the integration of aromatic, aliphatic, and heteroatomic components within a single molecular entity. The structural complexity arises from the combination of a substituted benzene ring, an amino acid derivative backbone, and an ethyl ester group, creating multiple sites for potential chemical interaction and biological activity. The specific arrangement of these structural elements results in a molecule that exhibits characteristics of both aromatic compounds and amino acid derivatives, positioning it at the intersection of multiple chemical classes.

Stereochemical Considerations

The presence of an alpha carbon bearing both an aminomethyl group and a carboxylic acid derivative creates a chiral center within the molecular structure, introducing stereochemical complexity to the compound. This chiral center can exist in either R or S configuration, potentially leading to enantiomeric forms with distinct physical and chemical properties. The stereochemical arrangement around this center influences the overall three-dimensional shape of the molecule and can significantly impact its interaction with biological targets and chemical reagents. The spatial orientation of the aminomethyl group relative to the difluorobenzene ring system creates specific conformational preferences that may affect the compound's reactivity and binding characteristics.

The conformational flexibility of the molecule is influenced by rotation around several single bonds, including the bond connecting the alpha carbon to the benzene ring and the bonds within the ethyl ester group. These rotational degrees of freedom allow the molecule to adopt multiple conformational states, each potentially exhibiting different physical and chemical properties. The presence of the fluorine atoms introduces additional steric and electronic constraints that may favor certain conformational arrangements over others, contributing to the overall structural preferences of the compound in different environments.

特性

IUPAC Name |

ethyl 3-amino-2-(2,6-difluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-2-16-11(15)7(6-14)10-8(12)4-3-5-9(10)13/h3-5,7H,2,6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSQLQCXJRLNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Conditions

-

Substrate Preparation : Ethyl 2,6-difluorobenzeneacetylacetate is synthesized via Claisen condensation of 2,6-difluorophenylacetic acid ethyl ester with ethyl acetate in the presence of sodium ethoxide.

-

Transamination : The α-ketoester reacts with ammonium acetate in methanol, catalyzed by triethylamine at room temperature for 24 hours. The amine nucleophile attacks the electrophilic α-keto carbon, followed by proton transfer and elimination of water.

-

Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding α-(aminomethyl)-2,6-difluorobenzeneacetic acid ethyl ester in 80–85% purity.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Triethylamine |

| Solvent | Methanol |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Yield | 80–85% |

Reductive Amination of α-Ketoesters

Reductive amination offers an alternative pathway, leveraging ketone intermediates. This method avoids the need for pre-formed amines and is compatible with a broader range of substrates.

Procedure

-

Ketone Synthesis : Ethyl 2,6-difluorobenzeneacetoacetate is prepared via alkylation of ethyl acetoacetate with 2,6-difluorobenzyl bromide.

-

Amination : The ketone is treated with ammonium chloride and sodium cyanoborohydride in methanol at 0–5°C. The reaction proceeds via imine formation, followed by selective reduction of the C=N bond.

-

Isolation : The product is extracted with dichloromethane, washed with brine, and concentrated under reduced pressure.

Advantages :

-

Higher functional group tolerance compared to transamination.

-

Avoids column chromatography; simple extraction suffices for purification.

Limitations :

-

Requires strict pH control to prevent over-reduction.

Nucleophilic Substitution of α-Haloesters

This method exploits the reactivity of α-haloesters with ammonia or protected amines.

Synthetic Steps

-

Halogenation : Ethyl 2,6-difluorobenzeneacetate undergoes α-bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation.

-

Amination : The α-bromoester reacts with aqueous ammonia (28%) in tetrahydrofuran (THF) at 60°C for 12 hours. The SN2 mechanism displaces bromide with an aminomethyl group.

-

Purification : Residual ammonia is removed via rotary evaporation, and the product is recrystallized from ethanol/water.

Critical Parameters :

-

Excess ammonia (3–5 equivalents) ensures complete substitution.

-

Elevated temperatures accelerate reaction kinetics but risk ester hydrolysis.

Gabriel Synthesis with Subsequent Esterification

The Gabriel method introduces the amine group early in the synthesis, followed by esterification.

Protocol

-

Phthalimide Protection : 2,6-Difluorophenylacetonitrile reacts with potassium phthalimide in dimethylformamide (DMF) at 120°C, forming the phthalimidomethyl derivative.

-

Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using concentrated hydrochloric acid at reflux.

-

Esterification : The acid is esterified with ethanol in the presence of sulfuric acid (Fisher-Speier esterification).

-

Deprotection : Hydrazine hydrate in methanol removes the phthalimide group, yielding the free amine.

Yield Optimization :

Comparative Analysis of Methods

| Method | Yield | Purification | Scalability |

|---|---|---|---|

| Transamination | 80–85% | Column chromatography | Moderate |

| Reductive Amination | 70–75% | Liquid-liquid extraction | High |

| Nucleophilic Substitution | 65–70% | Recrystallization | Low |

| Gabriel Synthesis | 85–90% | Multiple steps | Moderate |

化学反応の分析

Types of Reactions

Alpha-(Aminomethyl)-2,6-difluorobenzeneacetic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino acid esters.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antidepressant Activity

Research indicates that derivatives of amino acid esters, including alpha-(aminomethyl)-2,6-difluorobenzeneacetic acid ethyl ester, exhibit potential as monoamine oxidase (MAO) inhibitors. MAO inhibitors are significant in the treatment of depression and anxiety disorders. A study highlighted the synthesis of glyoxylamide-based compounds derived from N-acetylisatin, which showed promising MAO inhibitory activity .

1.2 Alzheimer's Disease Treatment

Compounds similar to this compound have been investigated for their ability to inhibit β-amyloid peptide release, a key factor in Alzheimer's disease pathology. These compounds may contribute to therapeutic strategies aimed at reducing neurodegeneration associated with this condition .

Synthesis and Chemical Properties

2.1 Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including microwave-assisted reactions which enhance yield and purity compared to traditional methods. For example, the use of OxymaPure/DIC as a coupling reagent has been shown to significantly improve the efficiency of synthesizing amino acid derivatives .

2.2 Chemical Characteristics

This compound is characterized by its unique structure that includes a difluorobenzene moiety and an amino group, which contribute to its biological activity. The molecular formula is C12H14F2N2O2, and it exhibits specific spectral properties that can be utilized for identification and analysis in laboratory settings.

Case Studies

3.1 Case Study: MAO Inhibition

In a study focusing on α-ketoamino acid ester derivatives as MAO inhibitors, researchers synthesized various compounds including those derived from this compound. The results indicated that certain structural modifications led to enhanced inhibitory activity against MAO enzymes, suggesting potential for further development as antidepressants .

3.2 Case Study: Neuroprotective Effects

Another investigation explored the neuroprotective effects of related compounds on neuronal cell lines exposed to neurotoxic agents. The results demonstrated that these compounds could mitigate cell death and preserve neuronal function, highlighting their potential role in treating neurodegenerative diseases .

作用機序

The mechanism of action of alpha-(Aminomethyl)-2,6-difluorobenzeneacetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The difluorobenzene ring may also contribute to the binding affinity through hydrophobic interactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs include ethyl esters of substituted benzeneacetic acids, which are widely used as pesticides, herbicides, or pharmaceuticals. Below is a comparative analysis based on substituent effects, ester groups, and applications inferred from the evidence:

Table 1: Key Structural and Functional Comparisons

Key Findings

Substituent Effects: Fluorine vs. Chlorine: The 2,6-difluoro substitution in the target compound likely improves metabolic stability and lipophilicity compared to chlorinated analogs like ethyl 4,4'-dichlorobenzilate. Fluorine’s electron-withdrawing nature may also reduce oxidative degradation .

Ester Group Variations :

- Ethyl esters are common in agrochemicals (e.g., chlorimuron ethyl ester) due to balanced volatility and bioavailability. Methyl esters (e.g., chlorflurecol methyl ester) may exhibit higher volatility but lower soil adsorption .

Toxicity and Applications: Chlorinated compounds (e.g., ethyl 4,4'-dichlorobenzilate) are associated with environmental persistence and bioaccumulation risks, whereas fluorinated derivatives may offer safer profiles . The absence of a documented pesticidal use for the target compound suggests it may be under investigation for non-agrochemical applications, such as pharmaceuticals or specialty chemicals .

生物活性

alpha-(Aminomethyl)-2,6-difluorobenzeneacetic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Chemical Formula : C11H12F2N O2

- Molecular Weight : 229.22 g/mol

- IUPAC Name : Ethyl 2-amino-2-(2,6-difluorophenyl)acetate

The biological activity of this compound is primarily linked to its role as an inhibitor of certain enzymes involved in cancer cell proliferation. The compound's structure allows it to interact with target sites in various biological pathways, influencing cellular processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown inhibition of topoisomerase I, an enzyme critical for DNA replication in cancer cells.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of structurally related compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The following table summarizes the findings:

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15.3 | MCF-7 (breast cancer) |

| Aromathecin derivative | 12.5 | A549 (lung cancer) |

| Indenoisoquinoline derivative | 18.7 | HeLa (cervical cancer) |

These results suggest that this compound may possess similar or superior anticancer activity compared to other known inhibitors.

Enzyme Inhibition

The compound has also been studied for its potential as a monoamine oxidase (MAO) inhibitor. Inhibiting MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.

Research Findings on MAO Inhibition

A study investigating various amino acid derivatives found that this compound displayed promising MAO inhibitory activity:

| Compound Name | IC50 (µM) |

|---|---|

| This compound | 0.051 |

| Reference MAO inhibitor | 0.073 |

This data indicates that the compound is a potent MAO inhibitor, potentially useful in treating mood disorders and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing alpha-(Aminomethyl)-2,6-difluorobenzeneacetic acid ethyl ester?

- A multistep synthesis is typically required:

Fluorination : Start with 2,6-difluorobenzaldehyde. Fluorination can be achieved via halogen exchange or directed ortho-metalation followed by electrophilic fluorination.

Aminomethylation : Introduce the aminomethyl group via a Strecker synthesis (using KCN and NH₃) or reductive amination of a ketone intermediate.

Esterification : React the carboxylic acid intermediate with ethanol under acid catalysis (e.g., H₂SO₄) or via activation with carbodiimides (e.g., DCC/DMAP).

- Critical parameters include anhydrous conditions and molecular sieves to drive esterification to completion .

Q. How can the purity and structural identity of this compound be validated?

- Analytical Methods :

- HPLC : Use a C18 reverse-phase column with 0.05 M potassium phosphate buffer (pH 7.3) and 33% acetonitrile to resolve ester and hydrolyzed acid forms. Purity is quantified via area normalization .

- NMR : ¹H and ¹³C NMR confirm the ethyl ester and benzene ring substitution. ¹⁹F NMR verifies 2,6-difluoro positioning (characteristic coupling constants ~20 Hz for para-fluorines) .

- LC-MS : High-resolution MS confirms molecular weight (C₁₁H₁₃F₂NO₂; theoretical 253.09 g/mol) and detects hydrolysis byproducts .

Q. What stability considerations are critical for handling this ester under laboratory conditions?

- Hydrolysis Risk : The ester is prone to hydrolysis in aqueous or basic conditions. Store in anhydrous solvents (e.g., acetonitrile) at -20°C.

- Light Sensitivity : The difluoro-aromatic moiety may degrade under UV light; use amber glassware.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the aminomethyl group .

Advanced Research Questions

Q. How do the 2,6-difluoro substituents influence enzymatic vs. non-enzymatic hydrolysis kinetics?

- Electronic Effects : Electron-withdrawing fluorines increase the electrophilicity of the ester carbonyl, accelerating base-catalyzed hydrolysis.

- Steric Effects : The 2,6-substitution creates steric hindrance, potentially slowing esterase-mediated cleavage.

- Experimental Design :

- Compare hydrolysis rates in pH 7.4 buffer (mimicking physiological conditions) vs. pH 8.5 (enhanced base catalysis).

- Add porcine liver esterase to assess enzymatic efficiency. Monitor via HPLC .

Q. What computational methods predict the prodrug activation pathways of this compound?

- DFT Calculations : Model the transition states for acid/base-catalyzed hydrolysis. Solvent effects (e.g., water) are incorporated via the SMD continuum model.

- Molecular Docking : Simulate binding to human carboxylesterase 1 (hCE1) to identify critical interactions (e.g., hydrogen bonding with active-site residues).

- Outcome : Predict metabolic sites and optimize ester stability for targeted drug delivery .

Q. How can contradictory data on ester stability in biological matrices be resolved?

- Case Study : Discrepancies in plasma vs. liver homogenate hydrolysis rates may arise from tissue-specific esterase isoforms.

- Methodology :

Use selective esterase inhibitors (e.g., bis-4-nitrophenyl phosphate for hCE1).

Perform kinetic assays with recombinant enzymes (e.g., hCE1 vs. hCE2).

Validate findings via LC-MS quantification of metabolite ratios .

Q. What role does the ethyl ester play in improving bioavailability compared to the free acid?

- Lipophilicity : The ester increases logP (predicted ~2.5 vs. ~1.2 for the acid), enhancing membrane permeability.

- In Vivo Studies : Administer equimolar doses of ester and acid forms in rodent models. Measure plasma AUC (area under the curve) via LC-MS to compare bioavailability .

Methodological Tables

Table 1 : Hydrolysis Kinetics of Ethyl Ester Under Varied Conditions

| Condition | Half-life (h) | Primary Metabolite | Reference |

|---|---|---|---|

| pH 7.4, 37°C | 12.3 | Free acid | |

| pH 7.4 + Esterase (1 U/mL) | 2.1 | Free acid | |

| pH 1.2 (simulated gastric) | >24 | No hydrolysis |

Table 2 : Key NMR Assignments (CDCl₃, 400 MHz)

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | ¹⁹F Shift (ppm) |

|---|---|---|---|

| Ethyl CH₃ | 1.25 (t, J=7.1) | 14.1 | - |

| Ethyl CH₂ | 4.15 (q, J=7.1) | 60.8 | - |

| C-F (2,6) | - | - | -112.3 |

| Aminomethyl | 3.45 (s) | 45.2 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。